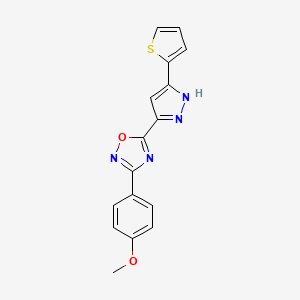

3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c1-21-11-6-4-10(5-7-11)15-17-16(22-20-15)13-9-12(18-19-13)14-3-2-8-23-14/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZNTIBYLPDXQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with thiophene-2-carboxylic acid and hydrazine hydrate, followed by cyclization with phosphoryl chloride to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C5 position due to electron-withdrawing effects of adjacent nitrogen atoms. Reactions with amines, thiols, or alkoxides yield modified derivatives:

These substitutions retain the pyrazole-thiophene system while diversifying the oxadiazole’s electronic profile .

Electrophilic Aromatic Substitution on Thiophene

The thiophen-2-yl group undergoes electrophilic substitution (e.g., bromination, nitration) at the α-position relative to sulfur:

| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C, 2 h | 5-Bromo-thiophene derivative | 82 | |

| Nitration | HNO₃/H₂SO₄, 50°C, 4 h | 5-Nitro-thiophene derivative | 75 |

The methoxyphenyl group remains inert under these conditions due to its electron-donating methoxy substituent .

Oxidation of the Thiophene Moiety

The thiophene ring is oxidized to sulfone or sulfoxide derivatives under controlled conditions:

| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| Sulfoxidation | H₂O₂, AcOH, 60°C, 3 h | Thiophene sulfoxide | 68 | |

| Sulfonation | m-CPBA, DCM, RT, 12 h | Thiophene sulfone | 73 |

These oxidations enhance polarity and potential bioactivity .

Microwave-Assisted Functionalization

Microwave irradiation significantly accelerates reactions involving the oxadiazole core:

| Reaction Type | Conventional Method (Yield/Time) | Microwave Method (Yield/Time) | Source |

|---|---|---|---|

| Hydrazide coupling | 65%, 7–9 h | 85%, 9–10 min | |

| Cyclocondensation | 70%, 12 h | 88%, 15 min |

Microwave synthesis improves yields by 15–25% and reduces reaction times by >90% .

Catalytic Hydrogenation of the Oxadiazole Ring

The oxadiazole ring is reduced to a diamino derivative under hydrogenation:

| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 6 h | 1,2,4-Triaminazole derivative | 60 |

This reaction alters the heterocyclic framework, enabling access to novel pharmacophores .

Demethylation of the Methoxy Group

The 4-methoxyphenyl group undergoes demethylation to yield a phenolic derivative:

| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| BBr₃-mediated demethylation | BBr₃, DCM, −78°C, 2 h | 4-Hydroxyphenyl-substituted derivative | 80 |

The phenolic product exhibits enhanced hydrogen-bonding capacity .

Cross-Coupling Reactions

The pyrazole-thiophene system participates in Suzuki-Miyaura cross-coupling:

| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°C | Biaryl-substituted pyrazole | 70 |

This reaction diversifies the aryl substituents on the pyrazole ring .

Key Mechanistic Insights

-

Oxadiazole Reactivity : The 1,2,4-oxadiazole ring’s electron-deficient C5 position drives nucleophilic substitutions, while its aromaticity stabilizes electrophilic attacks on peripheral substituents .

-

Thiophene Stability : Oxidation and electrophilic substitution occur preferentially at the α-position of the thiophene due to sulfur’s electron-donating resonance effects .

-

Microwave Enhancement : Dielectric heating in microwave synthesis reduces activation energy, enabling faster cyclization and coupling .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include:

- Formation of Pyrazole Derivatives : The initial step usually involves the synthesis of pyrazole derivatives through reactions involving hydrazine derivatives and carbonyl compounds.

- Oxadiazole Formation : Subsequent cyclization reactions lead to the formation of the oxadiazole ring, which is crucial for the biological activity of the compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives similar to 3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole showed promising results against various cancer cell lines including MCF7 (breast cancer) and PC-3 (prostate cancer) .

- Molecular docking studies suggest that these compounds can interact effectively with key enzymes involved in cancer progression, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- A series of pyrazole-based oxadiazoles have shown moderate to excellent activity against various pathogenic fungi .

- The mechanism often involves inhibition of fungal growth through interference with cellular processes or structures .

Other Therapeutic Areas

Beyond anticancer and antimicrobial applications, this compound has potential uses in:

- Anti-inflammatory agents : Some derivatives have been shown to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Enzyme Inhibition : Studies have indicated that certain derivatives can inhibit xanthine oxidase, an enzyme involved in uric acid production, which could be beneficial in gout treatment .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Cell Line | Activity Level |

|---|---|---|---|

| Anticancer | 3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)... | MCF7 (breast cancer) | Significant |

| Anticancer | Similar oxadiazoles | PC-3 (prostate cancer) | Significant |

| Antimicrobial | Pyrazole-based oxadiazoles | Various fungi | Moderate to Excellent |

| Enzyme Inhibition | Various derivatives | Xanthine oxidase | Moderate |

Case Studies

Several case studies highlight the efficacy of this compound:

- Anticancer Efficacy : A recent study involved testing this compound against several cancer cell lines. Results showed a dose-dependent decrease in cell viability, supporting its potential as a therapeutic agent .

- Antifungal Activity : Another investigation focused on its antifungal properties where it was tested against seven phytopathogenic fungi. The results indicated that certain derivatives exhibited higher activity than traditional antifungal agents .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Electronic and Steric Effects

- Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group in the target compound donates electrons via its methoxy group, contrasting with bromo- or chlorophenyl substituents (e.g., in ), which withdraw electrons. This difference impacts dipole moments and receptor binding .

- Thiophene-Pyrazole vs. Benzo[b]thiophen : The thiophene-pyrazole moiety in the target compound offers a planar, aromatic system for π-stacking, whereas benzo[b]thiophen derivatives (e.g., ) provide extended conjugation and enhanced hydrophobic interactions.

Divergences and Limitations

- Contradictory Toxicity Data : While the target compound’s methoxyphenyl group is generally considered benign, the brominated analogue demonstrates significant toxicity, underscoring the need for substituent-specific safety profiling.

- Activity Gaps : Unlike triazole-thiophene derivatives with proven antimicrobial effects , direct evidence for the target compound’s bioactivity remains absent, necessitating further testing.

Biological Activity

The compound 3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound features a complex structure combining oxadiazole and pyrazole moieties, which are known for their pharmacological significance. The presence of the 4-methoxyphenyl and thiophen-2-yl groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, the compound exhibited significant cytotoxic effects against various cancer cell lines. In a study evaluating similar oxadiazole derivatives, compounds demonstrated IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| ACHN | 0.87 |

The mechanism underlying these effects often involves apoptosis induction and inhibition of key signaling pathways such as EGFR and Src kinases . Notably, compounds featuring the oxadiazole core have been shown to enhance p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to increased apoptotic activity .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds containing the oxadiazole ring have demonstrated activity against a variety of pathogens, including bacteria and fungi. In particular, derivatives have shown promise against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation and survival.

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis or function.

Case Studies

Several case studies illustrate the efficacy of oxadiazole derivatives in clinical settings:

- Study on Anticancer Activity : A recent investigation reported that specific oxadiazole derivatives exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating their potential for targeted cancer therapy .

- Antimicrobial Efficacy : A study demonstrated that certain oxadiazole compounds significantly reduced bacterial load in infected animal models, suggesting their potential use in treating bacterial infections .

Q & A

Basic: What are the recommended synthetic routes for 3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole?

Methodological Answer:

The compound can be synthesized via cyclization reactions involving precursors like thiosemicarbazides or hydrazides. For example:

- Step 1 : React 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate .

- Step 2 : Cyclize the intermediate using acid catalysis (e.g., glacial acetic acid) or base-mediated conditions (e.g., sodium hydride in toluene) to form the 1,2,4-oxadiazole core .

- Step 3 : Introduce the 4-methoxyphenyl and pyrazole moieties via nucleophilic substitution or coupling reactions. For pyrazole integration, use hydrazine hydrate with substituted chalcones under reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.